molecular formula C12H15Cl2N3O B2464747 2-(methylamino)-N-(quinolin-5-yl)acetamide dihydrochloride CAS No. 1282128-82-8

2-(methylamino)-N-(quinolin-5-yl)acetamide dihydrochloride

Cat. No.: B2464747
CAS No.: 1282128-82-8
M. Wt: 288.17
InChI Key: RXCGHINCTUJWNI-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(quinolin-5-yl)acetamide dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylamino)-N-(quinolin-5-yl)acetamide dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline-5-carboxylic acid and methylamine.

    Amidation Reaction: Quinoline-5-carboxylic acid is reacted with methylamine to form 2-(methylamino)-N-(quinolin-5-yl)acetamide.

    Formation of Dihydrochloride Salt: The resulting amide is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

2-(Methylamino)-N-(quinolin-5-yl)acetamide dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(quinolin-5-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(quinolin-5-yl)acetic acid hydrochloride
  • Methyl 2-(quinolin-5-yl)acetate
  • 1-Quinolin-5-yl-methylamine hydrochloride

Comparison: 2-(Methylamino)-N-(quinolin-5-yl)acetamide dihydrochloride is unique due to the presence of both the methylamino and quinolin-5-yl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(methylamino)-N-quinolin-5-ylacetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.2ClH/c1-13-8-12(16)15-11-6-2-5-10-9(11)4-3-7-14-10;;/h2-7,13H,8H2,1H3,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCGHINCTUJWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC2=C1C=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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